molecular formula C20H19FN2OS2 B15040846 (5E)-5-[4-(diethylamino)benzylidene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(diethylamino)benzylidene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15040846
M. Wt: 386.5 g/mol
InChI Key: FHXLOZWJUOFWBP-LDADJPATSA-N
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Description

(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a diethylaminophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways, leading to changes in cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar phenethylamine structure but different functional groups.

    2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring with bromine and trifluoromethyl substituents.

    Allylamine: An unsaturated amine with a simpler structure compared to the thiazolidinone compound.

Uniqueness

(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, a fluorophenyl group, and a diethylaminophenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H19FN2OS2

Molecular Weight

386.5 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19FN2OS2/c1-3-22(4-2)16-10-8-14(9-11-16)12-18-19(24)23(20(25)26-18)17-7-5-6-15(21)13-17/h5-13H,3-4H2,1-2H3/b18-12+

InChI Key

FHXLOZWJUOFWBP-LDADJPATSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F

Origin of Product

United States

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